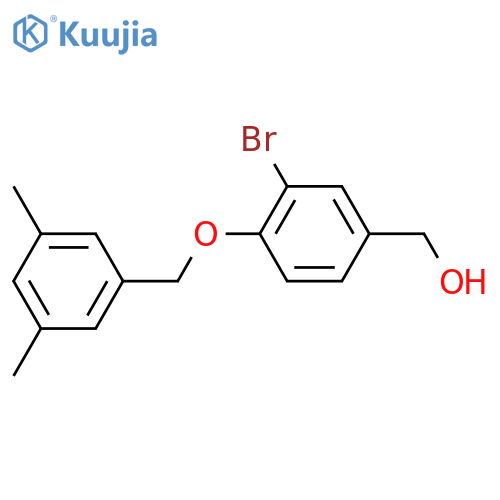

Cas no 1135283-86-1 ({3-Bromo-4-(3,5-dimethylbenzyl)oxyphenyl}methanol)

1135283-86-1 structure

商品名:{3-Bromo-4-(3,5-dimethylbenzyl)oxyphenyl}methanol

CAS番号:1135283-86-1

MF:C16H17BrO2

メガワット:321.208984136581

MDL:MFCD11841061

CID:1027288

PubChem ID:36995615

{3-Bromo-4-(3,5-dimethylbenzyl)oxyphenyl}methanol 化学的及び物理的性質

名前と識別子

-

- (3-Bromo-4-((3,5-dimethylbenzyl)oxy)phenyl)methanol

- {3-Bromo-4-[(3,5-dimethylbenzyl)oxy]-phenyl}methanol

- {3-bromo-4-[(3,5-dimethylbenzyl)oxy]phenyl}methanol

- AG-B-11542

- ANW-55140

- bromodimethylbenzyloxyphenylmethanol

- CTK8A2773

- MolPort-009-196-501

- NC-0763

- {3-bromo-4-[(3,5-dimethylphenyl)methoxy]phenyl}methanol

- J-501186

- [3-bromo-4-[(3,5-dimethylphenyl)methoxy]phenyl]methanol

- DTXSID50653227

- 1135283-86-1

- AKOS005073735

- Benzenemethanol, 3-bromo-4-[(3,5-dimethylphenyl)methoxy]-

- MFCD11841061

- {3-Bromo-4-(3,5-dimethylbenzyl)oxyphenyl}methanol

-

- MDL: MFCD11841061

- インチ: InChI=1S/C16H17BrO2/c1-11-5-12(2)7-14(6-11)10-19-16-4-3-13(9-18)8-15(16)17/h3-8,18H,9-10H2,1-2H3

- InChIKey: WNNCOLMJGGPEQW-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=CC(=C1)COC2=C(C=C(C=C2)CO)Br)C

計算された属性

- せいみつぶんしりょう: 320.04119g/mol

- どういたいしつりょう: 320.04119g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 262

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5Ų

- 疎水性パラメータ計算基準値(XlogP): 3.9

{3-Bromo-4-(3,5-dimethylbenzyl)oxyphenyl}methanol セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- 危険レベル:IRRITANT

{3-Bromo-4-(3,5-dimethylbenzyl)oxyphenyl}methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB270464-1 g |

{3-Bromo-4-[(3,5-dimethylbenzyl)oxy]phenyl}methanol; 95% |

1135283-86-1 | 1g |

€246.80 | 2023-03-08 | ||

| abcr | AB270464-10 g |

{3-Bromo-4-[(3,5-dimethylbenzyl)oxy]phenyl}methanol; 95% |

1135283-86-1 | 10g |

€1,228.20 | 2023-03-08 | ||

| abcr | AB270464-1g |

{3-Bromo-4-[(3,5-dimethylbenzyl)oxy]phenyl}methanol, 95%; . |

1135283-86-1 | 95% | 1g |

€262.00 | 2025-02-17 | |

| A2B Chem LLC | AA11352-1mg |

Benzenemethanol, 3-bromo-4-[(3,5-dimethylphenyl)methoxy]- |

1135283-86-1 | >95% | 1mg |

$201.00 | 2024-04-20 | |

| abcr | AB270464-10g |

{3-Bromo-4-[(3,5-dimethylbenzyl)oxy]phenyl}methanol, 95%; . |

1135283-86-1 | 95% | 10g |

€1342.00 | 2025-02-17 | |

| A2B Chem LLC | AA11352-500mg |

Benzenemethanol, 3-bromo-4-[(3,5-dimethylphenyl)methoxy]- |

1135283-86-1 | >95% | 500mg |

$269.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757893-5g |

(3-Bromo-4-((3,5-dimethylbenzyl)oxy)phenyl)methanol |

1135283-86-1 | 95% | 5g |

¥2671.00 | 2024-08-09 | |

| Ambeed | A299204-1g |

(3-Bromo-4-((3,5-dimethylbenzyl)oxy)phenyl)methanol |

1135283-86-1 | 95+% | 1g |

$138.0 | 2024-04-26 | |

| TRC | B997495-50mg |

{3-Bromo-4-[(3,5-dimethylbenzyl)oxy]phenyl}methanol |

1135283-86-1 | 50mg |

$ 50.00 | 2022-06-06 | ||

| abcr | AB270464-5 g |

{3-Bromo-4-[(3,5-dimethylbenzyl)oxy]phenyl}methanol; 95% |

1135283-86-1 | 5g |

€664.40 | 2023-03-08 |

{3-Bromo-4-(3,5-dimethylbenzyl)oxyphenyl}methanol 関連文献

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344

1135283-86-1 ({3-Bromo-4-(3,5-dimethylbenzyl)oxyphenyl}methanol) 関連製品

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 124-83-4((1R,3S)-Camphoric Acid)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1135283-86-1){3-Bromo-4-(3,5-dimethylbenzyl)oxyphenyl}methanol

清らかである:99%

はかる:5g

価格 ($):286.0